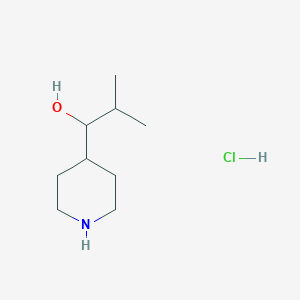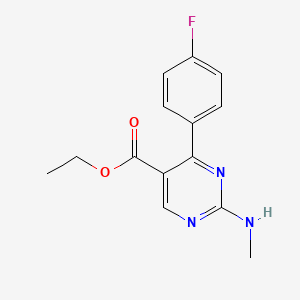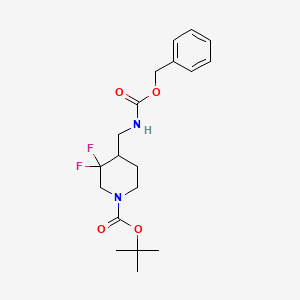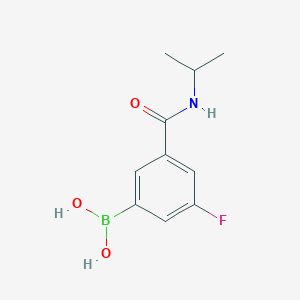![molecular formula C12H22N2O2 B1403791 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1419101-51-1](/img/structure/B1403791.png)
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
“2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C12H22N2O2. It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “2-(Boc-amino)-8-azabicyclo[3.2.1]octane” contains a total of 39 bonds. There are 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of “2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is 255.31 g/mol . The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Conformationally Rigid Analogue Synthesis : The synthesis of a conformationally rigid analogue of 2-amino adipic acid, containing the 8-azabicyclo[3.2.1]octane skeleton, was developed, providing a structural basis for further chemical manipulations (Kubyshkin et al., 2009).
- Bicyclic Epoxide Rearrangement : A study explored the rearrangement of a spirocyclic epoxide, leading to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of this reaction (Adamovskyi et al., 2014).
- Diamino Acid Synthesis : The synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was achieved, using norbornene amino acids as chiral building blocks, leading to optically pure amino acids with significant structural constraints (Caputo et al., 2006).
Application in Alkaloid Synthesis
- Tropane Alkaloids Synthesis : Research on enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, highlighted various methodologies for achieving stereocontrolled formation of this bicyclic structure (Rodríguez et al., 2021).
Chemical Reactivity and Derivative Synthesis
- Spirobicyclo[3.2.1]octane Derivatives : The synthesis of N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones was achieved, showcasing the chemical reactivity of the azaspiro[bicyclo[3.2.1]octane] structure (Mandzhulo et al., 2016).
Pharmacological Applications
- Structural and Pharmacological Studies : A series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives were synthesized and their structural and pharmacological properties were investigated, offering insights into potential therapeutic applications (Izquierdo et al., 1991).
Natural Product Synthesis
- 2,8-Diheterobicyclo[3.2.1]octane Compounds : The synthesis and properties of 2,8-diheterobicyclo[3.2.1]octanes were described, highlighting their occurrence in nature and their significance as building blocks in organic synthesis (Flores & Díez, 2014).
Eigenschaften
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-8-azabicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



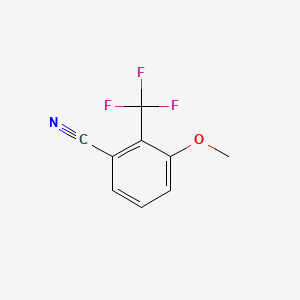
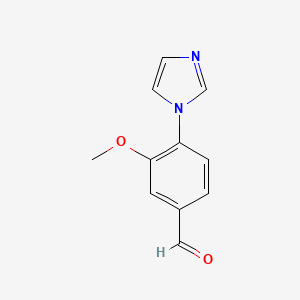


![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
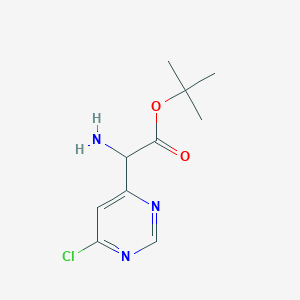
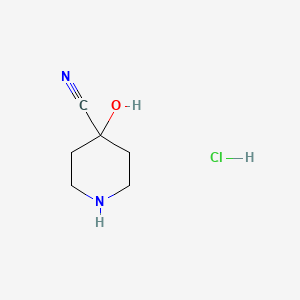
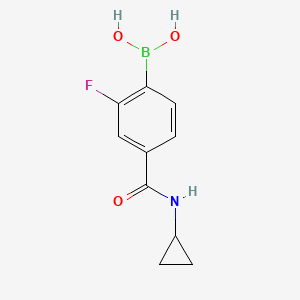
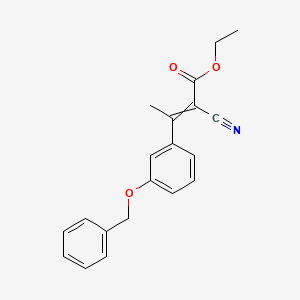
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
